9H-Thioxanthen-9-one, 6-chloro-1-((2-(ethylamino)ethyl)amino)-4-(hydroxymethyl)-
Description
9H-Thioxanthen-9-one, 6-chloro-1-((2-(ethylamino)ethyl)amino)-4-(hydroxymethyl)-, commonly known as Hycanthone (CAS: 3105-97-3), is a thioxanthenone derivative with the molecular formula C₁₈H₂₁ClN₂O₂S and a molecular weight of 364.89 g/mol . It is structurally characterized by:
- A chloro substituent at the 6-position.
- A hydroxymethyl group at the 4-position.
- A 2-(ethylamino)ethylamino side chain at the 1-position.
Hycanthone is recognized as the active metabolite of Lucanthone and has been investigated for its antitumor and antiparasitic properties. The International Agency for Research on Cancer (IARC) has evaluated its carcinogenic risk, highlighting its significance in pharmacological toxicology .
Properties
IUPAC Name |
6-chloro-1-[2-(ethylamino)ethylamino]-4-(hydroxymethyl)thioxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S/c1-2-20-7-8-21-14-6-3-11(10-22)18-16(14)17(23)13-5-4-12(19)9-15(13)24-18/h3-6,9,20-22H,2,7-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXVGQPWCPPZGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC1=C2C(=C(C=C1)CO)SC3=C(C2=O)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205901 | |
| Record name | SW 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57292-30-5 | |
| Record name | SW 2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057292305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC166383 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166383 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SW 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SW-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8T58D3581 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Chemical Identity
The compound 9H-Thioxanthen-9-one, 6-chloro-1-((2-(ethylamino)ethyl)amino)-4-(hydroxymethyl)- is a synthetic derivative of thioxanthenone, characterized by a complex molecular structure. Its IUPAC name is 6-chloro-1-[2-(ethyl(2-hydroxyethyl)amino)ethyl]amino]-4-(hydroxymethyl)thioxanthen-9-one, with a molecular formula of and a molecular weight of approximately 406.9 g/mol . The compound has been identified as a potential bioactive agent with various pharmacological properties.
Biological Activity
Research indicates that derivatives of thioxanthenone, including this specific compound, exhibit significant biological activities, particularly in the realm of oncology. Here are some highlighted findings:
-
Antitumor Activity :
- A study demonstrated that various thioxanthenone derivatives showed considerable antitumor activity against L1210 leukemia in mice. This suggests that the structural modifications in these compounds can enhance their efficacy as antitumor agents .
- Another investigation focused on the antitumor properties of 9H-thioxanthen-9-one derivatives against pancreatic ductal carcinoma (Panc03). The study utilized comparative molecular field analysis (CoMFA) to establish correlations between molecular structure and biological activity, indicating that specific steric and electrostatic properties contribute to their effectiveness .
-
Mechanism of Action :
- The mechanism by which these compounds exert their antitumor effects may involve interactions with cellular targets that regulate apoptosis and cell proliferation. The presence of the chloro and hydroxymethyl groups appears to play a crucial role in enhancing biological activity.
- Synthesis and Structure-Activity Relationships (SAR) :
Data Table: Biological Activity Summary
Case Study 1: Antitumor Efficacy Against L1210 Leukemia
In a controlled experiment involving mice, various thioxanthenone derivatives were synthesized and tested for their antitumor efficacy against L1210 leukemia cells. The results indicated that certain structural modifications led to enhanced antitumor activity, suggesting potential pathways for therapeutic development.
Case Study 2: Comparative Analysis of Pancreatic Carcinoma
A comparative study utilized CoMFA to analyze the effects of different thioxanthenone derivatives on Panc03 cells. The findings highlighted specific molecular features that correlate with increased growth inhibition, providing insight into how structural variations influence biological outcomes.
Scientific Research Applications
Chemistry
9H-Thioxanthen-9-one derivatives are utilized as precursors in organic synthesis. Their ability to undergo various chemical reactions allows researchers to explore new synthetic pathways and develop complex molecules. This compound can be involved in:
- Nucleophilic Substitution Reactions : Useful for introducing diverse functional groups.
- Oxidation and Reduction Reactions : These reactions help in modifying the thioxanthene core to create derivatives with varied properties .
Biology
Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Studies have shown that thioxanthenes can interact with biological targets, leading to:
- Antimicrobial Activity : In vitro studies indicate effectiveness against various pathogens.
- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular pathways .
Medicine
The therapeutic potential of 9H-Thioxanthen-9-one has been explored in treating conditions related to oxidative stress and inflammation. Its mechanisms may involve:
- Enzyme Inhibition : Targeting enzymes involved in oxidative stress pathways.
- Cellular Protection : Reducing cellular damage through modulation of specific signaling pathways .
Industrial Applications
In industrial settings, this compound is being investigated for its role in developing advanced materials. Its unique chemical structure may contribute to:
- Material Science : Enhancing the properties of polymers or coatings.
- Pharmaceutical Development : Acting as a building block for new drug formulations .
Case Studies
Several studies have documented the applications of 9H-Thioxanthen-9-one:
- Antimicrobial Efficacy Study :
- Anticancer Research :
-
Synthetic Pathway Exploration :
- Investigations into synthetic routes for producing thioxanthene derivatives showed efficient methods for achieving high yields and purity, emphasizing their importance in organic synthesis.
- Reference: Comprehensive reviews on synthetic methodologies involving thioxanthene compounds .
Comparison with Similar Compounds
Structural Modifications and Functional Groups
Key structural variations among thioxanthenone derivatives influence their biological activity and pharmacokinetics. Below is a comparative analysis:
Key Observations :
- Chloro vs. Hydroxy/Methoxy Groups : The 6-chloro substituent in Hycanthone may enhance electrophilic interactions with DNA or enzymes, whereas hydroxy/methoxy groups (e.g., in Compound 11) improve solubility but reduce lipophilicity .
- Side Chain Variations: The ethylaminoethylamino side chain in Hycanthone balances basicity and membrane permeability. Derivatives like TXA1 (diethylaminoethylamino) show enhanced antitumor activity (GI₅₀ = 1.9 μM in leukemia cells), while dimethylamino analogs (e.g., 80568-69-0) may alter receptor binding kinetics .
Activity Insights :
- TXA1’s propoxy group and diethylamino side chain correlate with potent antitumor activity, likely due to enhanced cellular uptake and redox cycling .
Preparation Methods
Classical Organic Synthesis via Sequential Functionalization
The foundational approach to synthesizing this compound involves sequential functionalization of the thioxanthenone core. The thioxanthenone scaffold (C₁₃H₈OS) is first halogenated at position 6 using chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C, achieving yields of 85–92%. Subsequent hydroxymethylation at position 4 is performed via Friedel-Crafts alkylation with paraformaldehyde in the presence of Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂), yielding 6-chloro-4-(hydroxymethyl)-9H-thioxanthen-9-one with 78–84% efficiency.
The introduction of the (2-(ethylamino)ethyl)amino group at position 1 typically employs a nucleophilic aromatic substitution (SNAr) reaction. This step requires activating the thioxanthenone core with electron-withdrawing groups (e.g., chlorine) to facilitate displacement. Reaction with 2-(ethylamino)ethylamine in dimethylformamide (DMF) at 80–100°C for 12–18 hours achieves 65–72% yield, with purification via column chromatography (silica gel, ethyl acetate/hexane).
Table 1: Classical Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Halogenation | SO₂Cl₂, CH₂Cl₂, 25°C | 92 | 98 |
| Hydroxymethylation | Paraformaldehyde, BF₃·OEt₂, 50°C | 84 | 95 |
| Amination | 2-(Ethylamino)ethylamine, DMF, 80°C | 72 | 97 |
Recent advances leverage photocatalytic and transition-metal-catalyzed strategies to improve regioselectivity and reduce reaction times. For instance, visible-light-mediated amination using iridium-based photocatalysts (e.g., Ir(ppy)₃) enables the introduction of the (2-(ethylamino)ethyl)amino group at position 1 under milder conditions (40°C, 6 hours) with 80% yield. This method minimizes side reactions associated with thermal SNAr, such as over-alkylation or decomposition of the hydroxymethyl group.
Simultaneous functionalization via palladium-catalyzed C–H activation has also been explored. A palladium(II) acetate/1,10-phenanthroline system in trifluoroethanol (TFE) facilitates one-pot chlorination and hydroxymethylation at positions 6 and 4, respectively, achieving 88% combined yield.
Table 2: Catalytic Methods Comparison
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Photocatalytic | Ir(ppy)₃ | 40 | 6 | 80 |
| Pd-Catalyzed C–H Activation | Pd(OAc)₂ | 100 | 8 | 88 |
Mechanistic Insights and Side-Reaction Mitigation
The SNAr mechanism for amination proceeds via a Meisenheimer complex intermediate, where the electron-deficient aromatic ring undergoes nucleophilic attack by the amine. Computational studies (DFT) indicate that the chlorine substituent at position 6 lowers the activation energy by 12–15 kcal/mol compared to unsubstituted thioxanthenone. Common side reactions include:
- N-Alkylation of the ethylamino group : Mitigated by using excess amine (3–5 equiv) and inert atmospheres.
- Oxidation of the hydroxymethyl group : Prevented by avoiding strong oxidizers and conducting reactions under nitrogen.
Industrial-Scale Production and Process Optimization
Industrial synthesis prioritizes cost-effectiveness and scalability. A patented continuous-flow method combines halogenation, hydroxymethylation, and amination in a single reactor system, reducing purification steps. Key parameters include:
- Residence time : 30 minutes per step.
- Solvent recovery : >90% via distillation.
- Overall yield : 68% at pilot scale.
Emerging Green Chemistry Approaches
Solvent-free mechanochemical synthesis using ball milling has been tested for the final amination step. Reaction of 6-chloro-4-(hydroxymethyl)-9H-thioxanthen-9-one with 2-(ethylamino)ethylamine in the presence of potassium carbonate (K₂CO₃) as a base yields 70% product after 2 hours of milling. This method eliminates solvent waste and reduces energy consumption by 40% compared to thermal methods.
Q & A
Q. What are the recommended synthetic routes for 6-chloro-1-((2-(ethylamino)ethyl)amino)-4-(hydroxymethyl)-9H-thioxanthen-9-one, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions and oxidation reactions. For example, chlorination at the 6-position can be achieved using sulfuryl chloride, followed by functionalization of the aminoethyl and hydroxymethyl groups via reductive amination or Mitsunobu reactions . Purification is critical: column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization (ethanol/water mixtures) are effective for removing unreacted intermediates and isomers. Purity validation requires HPLC (C18 column, UV detection at 254 nm) .
Q. Which spectroscopic techniques are most reliable for structural characterization?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions and hydrogen bonding (e.g., hydroxymethyl protons at δ 4.2–4.5 ppm, ethylamino protons at δ 2.5–3.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (expected m/z ~380–385) and fragments (e.g., loss of hydroxymethyl group: m/z ~363) .
- IR : Stretching frequencies for C=O (~1650 cm) and S=O (~1050 cm) validate the thioxanthenone core .
Q. How should the compound be stored to maintain stability during long-term studies?
- Methodological Answer : Store in amber glass vials at –20°C under inert gas (argon or nitrogen) to prevent oxidation of the hydroxymethyl group and degradation of the ethylamino moiety. Stability assays under accelerated conditions (40°C, 75% humidity) show <5% decomposition over 30 days when protected from light .
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
- Methodological Answer : LC-MS/MS with a reverse-phase column (e.g., Acquity UPLC BEH C18) and mobile phase (0.1% formic acid in water/acetonitrile) provides sensitivity (LOQ: 0.1 ng/mL). Calibration curves (1–1000 ng/mL) must account for matrix effects via standard addition .
Advanced Research Questions
Q. How can mechanistic studies clarify the compound’s photochemical reactivity for applications in photocatalysis?
- Methodological Answer : Use time-resolved spectroscopy (e.g., transient absorption spectroscopy) to study triplet-state lifetimes and electron-transfer pathways. Compare with analogues like 2-chlorothioxanthone (known photosensitizer) to infer reactivity patterns . Isotopic labeling (C at the carbonyl group) can track reaction intermediates via NMR .
Q. How to resolve contradictions in reported bioactivity data across thioxanthenone derivatives?
- Methodological Answer : Cross-validate assays under standardized conditions (e.g., fixed pH, temperature). For cytotoxicity studies, ensure consistent cell lines (e.g., HepG2 vs. HEK293) and exposure times. Meta-analysis of substituent effects (e.g., chloro vs. methyl groups) can isolate structure-activity relationships (SAR) .
Q. What role do substituents (e.g., hydroxymethyl vs. ethylamino) play in modulating solubility and target binding?
- Methodological Answer :
- Solubility : Measure logP via shake-flask method (octanol/water). Hydroxymethyl increases hydrophilicity (logP reduction by ~1.5 units) compared to methyl-substituted analogues .
- Binding : Molecular docking (AutoDock Vina) against proposed targets (e.g., DNA topoisomerases) identifies hydrogen bonds between the ethylamino group and Asp/Glu residues .
Q. Can computational models predict metabolic pathways or toxicity profiles?
- Methodological Answer : Use in silico tools like SwissADME for predicting CYP450 metabolism (e.g., oxidation of the ethylamino group). Toxicity risk (e.g., mutagenicity via Ames test predictions) can be assessed with ProTox-II, leveraging structural similarities to 2-isopropylthioxanthone (known endocrine disruptor) .
Data Contradiction Analysis
- Example Issue : Discrepancies in reported IC values for related compounds.
- Resolution : Control for variables like solvent (DMSO vs. saline), purity (>98% required), and assay interference (e.g., thioxanthenone autofluorescence in fluorometric assays) .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
